Brevinin-1Eb
CAS No.:
Cat. No.: VC3674504
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Brevinin-1Eb
Secondary Structure Analysis
Circular dichroism (CD) spectroscopy studies of related Brevinin peptides, such as Brevinin-1GHd, reveal that these compounds typically adopt an α-helical secondary structure, particularly in membrane-mimetic environments . The CD spectra of Brevinin-1GHd, for example, show characteristic negative shoulder band peaks at 222 nm and 208 nm, with a positive peak near 192 nm, indicative of an α-helical structure.
Brevinin-1Eb likely adopts a similar α-helical conformation, which would contribute to its amphipathic nature, with hydrophobic residues clustered on one face of the helix and hydrophilic residues on the opposite face. This amphipathicity is crucial for the peptide's interaction with microbial membranes and its antimicrobial activity.
Stability and Structural Integrity
Studies on related Brevinin peptides have demonstrated remarkable stability under various environmental conditions. For instance, Brevinin-1GHd maintains its structural integrity across different temperatures (even up to 90°C) and in various solvent conditions . This thermal and chemical stability is a valuable characteristic for potential therapeutic applications.
If Brevinin-1Eb shares similar stability profiles with its family members, it would represent a robust peptide capable of maintaining its functional conformation under diverse physiological and environmental conditions.
Biological Activities of Brevinin-1Eb
Antimicrobial Properties
Like other members of the Brevinin superfamily, Brevinin-1Eb likely possesses significant antimicrobial activity against a range of pathogens. The antimicrobial mechanism of Brevinin peptides typically involves interaction with microbial membranes, leading to membrane disruption and cell death .
The cationic nature of Brevinin peptides facilitates their initial electrostatic interaction with the negatively charged bacterial cell membranes, while their amphipathic structure enables membrane penetration and disruption. This mechanism of action is less prone to the development of resistance compared to conventional antibiotics, making Brevinin peptides, including potentially Brevinin-1Eb, promising candidates for addressing the growing problem of antibiotic resistance.
Anti-inflammatory Activities
Recent research on Brevinin peptides has revealed significant anti-inflammatory properties in addition to their antimicrobial activities. For example, Brevinin-1GHd has demonstrated the ability to neutralize lipopolysaccharide (LPS) and inhibit LPS-induced inflammation in macrophages .
Brevinin-1GHd was shown to bind directly to LPS, as evidenced by surface plasmon resonance imaging (SPRi) and isothermal titration calorimetry (ITC) experiments. This binding ability is attributed to the peptide's positively charged residues, which interact electrostatically with the negatively charged LPS .
If Brevinin-1Eb possesses similar physicochemical properties to Brevinin-1GHd, particularly in terms of cationic charge distribution, it may also demonstrate LPS-neutralizing and anti-inflammatory activities. This dual functionality—antimicrobial and anti-inflammatory—would make Brevinin-1Eb particularly valuable for treating infectious inflammatory conditions.
Cellular Mechanisms and Signaling Pathways
Studies on related Brevinin peptides have provided insights into their effects on cellular signaling pathways involved in inflammation. For instance, Brevinin-1GHd has been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway in LPS-stimulated macrophages, reducing the phosphorylation of JNK, ERK, and p38 proteins .
Through these inhibitory effects on inflammatory signaling pathways, Brevinin peptides can suppress the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) .
If Brevinin-1Eb shares these properties, it may similarly modulate inflammatory responses by interacting with cell surface receptors and inhibiting inflammatory signaling cascades.
Experimental Studies and Research Findings
In Vivo Studies
In vivo studies of Brevinin peptides have demonstrated their efficacy in animal models of inflammation. For example, Brevinin-1GHd has shown significant therapeutic effects in a carrageenan-induced mouse paw edema model, reducing inflammation comparable to the effect of indomethacin, a standard anti-inflammatory drug .
Specifically, administration of Brevinin-1GHd (5 mg/kg) significantly reduced paw swelling, decreased myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), and improved histopathological features in inflamed tissues .
If Brevinin-1Eb possesses similar anti-inflammatory properties, it might demonstrate comparable efficacy in in vivo inflammation models, suggesting potential therapeutic applications for inflammatory conditions.
Structure-Activity Relationship
Research on various Brevinin peptides has highlighted the importance of certain structural features for their biological activities. These include:
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The presence of positively charged residues (lysine, arginine) for interaction with negatively charged bacterial membranes and LPS
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Hydrophobic residues for membrane penetration
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The "Rana box" disulfide bond for structural stability
Comparisons between different Brevinin peptides have suggested that cationic properties significantly influence their anti-inflammatory activities. For instance, despite structural similarities, variations in the number and distribution of charged residues can lead to differences in LPS-neutralizing abilities among Brevinin peptides .
Understanding these structure-activity relationships could guide future research on Brevinin-1Eb, potentially enabling the design of synthetic analogues with enhanced therapeutic properties.
Comparison with Other Brevinin Peptides
Comparative Analysis of Brevinin Family Members
Table 1: Comparative Analysis of Selected Brevinin Peptides
Peptide | Source Organism | Sequence | Key Features | Antimicrobial Activity | Anti-inflammatory Activity |
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Brevinin-1GHd | Hoplobatrachus rugulosus | FLGALFKVASKLVPAAICSISKKC | "Rana box" structure, α-helical conformation, 4 lysine residues | Broad-spectrum | Significant LPS-neutralizing activity, inhibits MAPK pathway |
Brevinin-1Eb | Not specified in sources | Not specified in sources | Likely contains "Rana box" structure and α-helical regions | Expected broad-spectrum based on family characteristics | Potential LPS-neutralizing activity based on family characteristics |
Brevinin-2MP | Not specified in sources | Not specified in sources, but noted to have one more Arg than Brevinin-1GHd, plus two more negatively charged residues (Asp+Glu) | Similar structure to other Brevinins but with different charge distribution | Not specified in sources | Reportedly less effective than Brevinin-1GHd in carrageenan-induced inflammation model |
This comparative analysis highlights both the shared characteristics among Brevinin family members and the important variations that can influence their biological activities. The specific properties of Brevinin-1Eb would need to be determined through dedicated research, but its place within the Brevinin family suggests it likely shares many of the fundamental characteristics while potentially possessing unique features that distinguish it from other family members .
Structure-Function Correlations Across the Brevinin Family
Research on various Brevinin peptides has revealed important correlations between specific structural features and biological functions:
Understanding these structure-function correlations could help predict the specific properties of Brevinin-1Eb based on its sequence and structural features, as well as guide the design of synthetic analogues with enhanced therapeutic properties.
Future Research Directions
Structural and Functional Characterization of Brevinin-1Eb
Given the limited specific information available on Brevinin-1Eb, a primary focus for future research should be comprehensive structural and functional characterization of this peptide. This would include:
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Determination of its complete amino acid sequence
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Analysis of its secondary and tertiary structure using techniques such as CD spectroscopy, nuclear magnetic resonance (NMR), or X-ray crystallography
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Evaluation of its antimicrobial spectrum against various pathogens
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Assessment of its binding interactions with LPS and other immunomodulatory targets
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Investigation of its effects on inflammatory signaling pathways in relevant cell types
Therapeutic Development and Optimization
Building on the foundation of basic characterization, research could progress toward therapeutic development through:
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Structure-activity relationship studies to identify critical residues for biological activity
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Design and synthesis of Brevinin-1Eb analogues with enhanced stability, reduced toxicity, or improved efficacy
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Development of formulation strategies to overcome delivery challenges
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Preclinical evaluation in relevant disease models
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Investigation of potential synergistic effects with conventional antibiotics or anti-inflammatory drugs
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